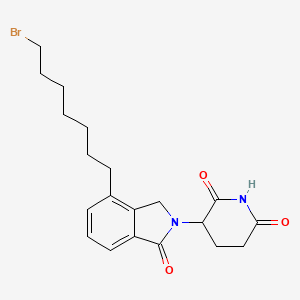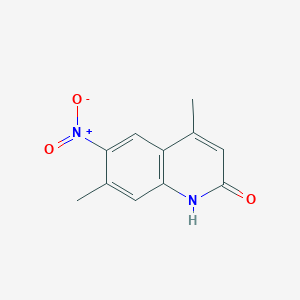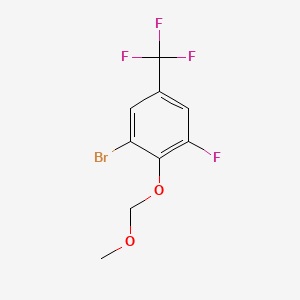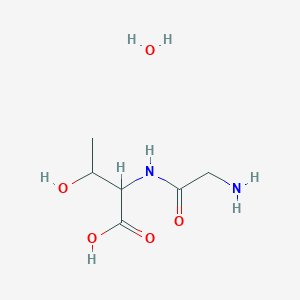
Phthalimidinoglutarimide-C7-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthalimidinoglutarimide-C7-Br can be synthesized through several methods. One common strategy involves the condensation of phthalic acids or anhydrides with primary amines . Another method includes the carbonylative cyclization of aromatic amides or o-dihaloarenes . These reactions typically require readily available starting materials, cheap catalysts, and are often one-pot processes that are environmentally benign with operational simplicity .
Industrial Production Methods: Industrial production of phthalimides, including this compound, primarily involves the reaction of phthalic anhydride with ammonia . This process can be carried out in a continuous manner using a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess ammonia react at temperatures between 250–280°C .
Análisis De Reacciones Químicas
Types of Reactions: Phthalimidinoglutarimide-C7-Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with bases to form water-soluble salts, which can then undergo further reactions with halogens to yield N-halo derivatives . These derivatives can be further transformed through Hofmann degradation, resulting in the formation of isatoic anhydride or anthranilic acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (Cl₂, Br₂, I₂), alkali metal phthalimides, and hypohalous acids (HOCl, HOBr) . The reactions are typically carried out under mild conditions, often involving microwave irradiation to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of this compound include N-halo derivatives, isatoic anhydride, and anthranilic acid . These products are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-C7-Br has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of proteolysis targeting chimeras (PROTACs), which are compounds designed to target and degrade specific proteins . In biology and medicine, it has been studied for its potential antiepileptic activity, with derivatives showing promising results in animal models . Additionally, it is used in the development of fluorescent materials and other organic compounds with unique properties .
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-C7-Br involves its interaction with specific molecular targets and pathways. For instance, in its role as a PROTAC building block, it binds to E3 ligase ligands, facilitating the degradation of target proteins . In antiepileptic applications, it interacts with the GABA A receptor, enhancing its inhibitory effects and reducing seizure activity .
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-C7-Br can be compared to other similar compounds, such as thalidomide (α-N-phthalimido-glutarimide), which also contains phthaloyl and glutarimide rings . Thalidomide has been widely studied for its sedative and antiepileptic properties, but it is also known for its teratogenic effects .
List of Similar Compounds:- Thalidomide (α-N-phthalimido-glutarimide)
- N-phthaloylglycine derivatives
- Other phthalimide-based compounds
Propiedades
Fórmula molecular |
C20H25BrN2O3 |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
3-[7-(7-bromoheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13H2,(H,22,24,25) |
Clave InChI |
AMIRJBYUCCYKJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)







